Cas no 1555049-70-1 (2-(1-methyl-1H-pyrazol-3-yl)methylcyclopentan-1-amine)

2-(1-methyl-1H-pyrazol-3-yl)methylcyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanamine, 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-
- 2-(1-methyl-1H-pyrazol-3-yl)methylcyclopentan-1-amine
-
- MDL: MFCD24320043
- Inchi: 1S/C10H17N3/c1-13-6-5-9(12-13)7-8-3-2-4-10(8)11/h5-6,8,10H,2-4,7,11H2,1H3
- InChI Key: ACAHSLIYNMFTAY-UHFFFAOYSA-N
- SMILES: C1(N)CCCC1CC1C=CN(C)N=1
2-(1-methyl-1H-pyrazol-3-yl)methylcyclopentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-306778-10g |
2-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopentan-1-amine |
1555049-70-1 | 10g |
$3795.0 | 2023-09-05 | ||
Enamine | EN300-306778-10.0g |
2-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopentan-1-amine |
1555049-70-1 | 10.0g |
$3795.0 | 2023-02-26 | ||
Enamine | EN300-306778-1g |
2-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopentan-1-amine |
1555049-70-1 | 1g |
$1150.0 | 2023-09-05 | ||
Enamine | EN300-306778-2.5g |
2-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopentan-1-amine |
1555049-70-1 | 2.5g |
$2384.0 | 2023-09-05 | ||
Enamine | EN300-306778-5.0g |
2-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopentan-1-amine |
1555049-70-1 | 5.0g |
$3018.0 | 2023-02-26 | ||
Enamine | EN300-306778-1.0g |
2-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopentan-1-amine |
1555049-70-1 | 1.0g |
$1150.0 | 2023-02-26 | ||
Enamine | EN300-306778-5g |
2-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopentan-1-amine |
1555049-70-1 | 5g |
$3018.0 | 2023-09-05 |
2-(1-methyl-1H-pyrazol-3-yl)methylcyclopentan-1-amine Related Literature
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Additional information on 2-(1-methyl-1H-pyrazol-3-yl)methylcyclopentan-1-amine
Research Brief on 2-(1-methyl-1H-pyrazol-3-yl)methylcyclopentan-1-amine (CAS: 1555049-70-1): Recent Advances and Applications
The compound 2-(1-methyl-1H-pyrazol-3-yl)methylcyclopentan-1-amine (CAS: 1555049-70-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and cyclopentylamine structural motifs, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and metabolic diseases. Recent studies have explored its pharmacological properties, synthesis pathways, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of interest is the compound's interaction with neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that 2-(1-methyl-1H-pyrazol-3-yl)methylcyclopentan-1-amine exhibits affinity for serotonin and dopamine receptors, which could explain its potential efficacy in treating mood disorders and neurodegenerative diseases. Researchers have also investigated its pharmacokinetic profile, noting its favorable bioavailability and metabolic stability, which are critical for its development as a therapeutic agent.
In addition to its CNS applications, recent research has highlighted the compound's role in modulating metabolic pathways. Studies have demonstrated its ability to influence glucose metabolism and lipid homeostasis, making it a potential candidate for treating metabolic syndromes such as diabetes and obesity. These findings are supported by molecular docking studies, which reveal its binding interactions with key enzymes and receptors involved in metabolic regulation.
The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)methylcyclopentan-1-amine has also been a focus of recent investigations. Novel synthetic routes have been developed to improve yield and purity, addressing previous challenges in large-scale production. These advancements are crucial for facilitating further preclinical and clinical studies, ensuring a steady supply of the compound for research purposes.
Despite these promising developments, challenges remain. The exact mechanisms underlying the compound's therapeutic effects are not yet fully understood, and further studies are needed to elucidate its long-term safety and efficacy. Additionally, the potential for off-target effects and drug-drug interactions warrants careful consideration in future research.
In conclusion, 2-(1-methyl-1H-pyrazol-3-yl)methylcyclopentan-1-amine (CAS: 1555049-70-1) represents a promising avenue for drug discovery, with applications spanning CNS disorders and metabolic diseases. Continued research into its pharmacological properties, synthesis, and therapeutic potential will be essential for translating these findings into clinical applications. This brief underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its role in modern medicine.
1555049-70-1 (2-(1-methyl-1H-pyrazol-3-yl)methylcyclopentan-1-amine) Related Products
- 1114653-00-7(2-(4-methoxybenzoyl)-4-(4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 145689-96-9((3-ethyl-1,2-oxazol-5-yl)methanamine)
- 85-42-7(octahydro-2-benzofuran-1,3-dione)
- 1404826-35-2(2-acetamido-3-{4-(trifluoromethyl)sulfanylphenyl}propanoic acid)
- 1805520-39-1(2,5-Bis(trifluoromethyl)-3-ethylbenzonitrile)
- 1121-24-0(2-Hydroxythiophenol)
- 1466156-11-5(2-hydroxy-3-4-(trifluoromethoxy)phenylpropanoic acid)
- 2035021-57-7(4-(2E)-2-methyl-3-phenylprop-2-enoyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione)
- 2228987-60-6(tert-butyl N-1-(2-methoxyquinolin-3-yl)-2-oxoethyl-N-methylcarbamate)
- 1804258-63-6(Ethyl 3-(cyanomethyl)-4-(3-oxopropyl)benzoate)



